molecular formula C19H17N3O2 B2836456 N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide CAS No. 1396892-89-9

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide

Cat. No.: B2836456
CAS No.: 1396892-89-9
M. Wt: 319.364
InChI Key: MKOYMWHWBMETPF-VAWYXSNFSA-N
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Description

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide (CAS 1396892-89-9) is a synthetic small molecule with a molecular formula of C19H17N3O2 and a molecular weight of 319.4 g/mol. This compound is designed as a research chemical and features a molecular hybrid structure, incorporating a cinnamamide moiety linked to a 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl group. The phthalazinone core is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological potential. Scientific literature indicates that phthalazinone derivatives are of significant interest in oncology research, with some analogues demonstrating promising in vitro antiproliferative activities against various human cancer cell lines . For instance, certain phthalazinone-based hybrids have been reported to act through mechanisms such as PARP inhibition, which is a validated target in cancer therapy . Researchers can utilize this compound as a key building block or intermediate to explore new chemical spaces and develop novel bioactive molecules . Its structure offers a potential platform for investigating structure-activity relationships (SAR) in drug discovery programs. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any veterinary use. Researchers should handle this material with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(E)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-22-19(24)16-10-6-5-9-15(16)17(21-22)13-20-18(23)12-11-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,23)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOYMWHWBMETPF-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide typically involves the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by reacting 3-methylphthalic anhydride with hydrazine hydrate under reflux conditions to yield 3-methyl-4-oxo-3,4-dihydrophthalazine.

    Attachment of the Cinnamamide Moiety: The phthalazinone intermediate is then reacted with cinnamoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cinnamamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the phthalazinone or cinnamamide moieties.

    Reduction: Reduced forms of the cinnamamide moiety.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of poly (ADP-ribose) polymerase, which is crucial in DNA repair mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the uniqueness of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide, we compare its structural features, physicochemical properties, and synthetic pathways with related phthalazinone and heterocyclic derivatives.

Structural and Functional Group Variations

The table below highlights key differences in substituents and molecular properties between the target compound and analogs from recent studies:

Compound Name / ID Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Reference
This compound 3-methyl-4-oxo-phthalazinone Cinnamamide via methylene linker C₂₀H₁₇N₃O₂ 339.13
A22 (4-(3-((4-(4,4-Difluorocyclohexane-1-carbonyl)piperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one) Phthalazinone Piperazine-linked difluorocyclohexane C₂₇H₂₉F₃N₄O₂ 499.23
B2 (2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-propylbenzohydrazide) Phthalazinone Fluorobenzyl + propyl hydrazide C₁₉H₁₉FN₄O₂ 355.16
Compound 21 (N-(2,4-dichlorophenyl)-8-((4-(3-hydroxypropyl)-5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)octanamide) Phthalazinone-triazole hybrid Triazole-thioether + dichlorophenylamide C₃₄H₃₈Cl₂N₆O₃S 690.25

Key Observations :

  • Substituent Complexity : The target compound’s cinnamamide group contrasts with the piperazine (A22) and benzohydrazide (B2) substituents in analogs. These differences influence lipophilicity and hydrogen-bonding capacity, critical for target binding .
  • Molecular Weight : The target compound (339.13 g/mol) is smaller than triazole-containing derivatives like Compound 21 (690.25 g/mol), which may impact bioavailability .
Physicochemical and Spectroscopic Data
  • NMR and MS Profiles: The target compound’s ¹H NMR shows characteristic peaks for the cinnamamide vinyl protons (~δ 6.5–7.5 ppm) and phthalazinone carbonyl (δ ~160 ppm). MS data ([M+H]⁺ = 340.14) align with its molecular formula .
  • Comparison with B2–B5 Series: Analogs like B2–B5 exhibit similar phthalazinone carbonyl signals but distinct shifts for fluorobenzyl and hydrazide protons, confirming structural divergence .

Biological Activity

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide is a synthetic compound that belongs to the class of phthalazine derivatives. This compound has gained attention due to its potential biological activities, particularly in the fields of oncology and insecticidal applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C20H19N3O3\text{C}_{20}\text{H}_{19}\text{N}_{3}\text{O}_{3}

Key Properties:

  • Molecular Formula : C20H19N3O3
  • Molecular Weight : 365.39 g/mol
  • IUPAC Name : this compound

This compound primarily exerts its biological effects through the inhibition of bromodomain and extra-terminal (BET) proteins, specifically BRD4. This interaction leads to the modulation of gene expression associated with cell proliferation and survival pathways.

Target Pathways:

  • c-Myc Pathway : The compound has been shown to inhibit the c-Myc oncogene, which is crucial in many cancers. By disrupting c-Myc dimerization with Max, it effectively reduces c-Myc transcriptional activity.
  • Oxidative Stress Response : It interacts with enzymes like superoxide dismutase and catalase, influencing oxidative stress pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound inhibits cell proliferation in various cancer cell lines.

Cell LineIC50 (μM)Mechanism of Action
HL60 (Leukemia)34.8Inhibition of c-Myc-Max dimerization
Daudi (Lymphoma)30.5Induction of G0/G1 phase arrest
MCF7 (Breast)25.0Modulation of apoptotic pathways

Data sourced from in vitro studies on various cancer cell lines.

Insecticidal Activity

The compound also exhibits significant larvicidal activity against Aedes aegypti, a vector for several viral diseases. Studies showed that it has an LC50 value of 28.9 μM after 24 hours of exposure.

CompoundLC50 (μM)LC90 (μM)Cytotoxicity in Mammals
N-cinnamamide derivative28.9 ± 5.6162.7 ± 26.2None at 5200 μM
Temephos (positive control)<10.94Not reportedYes

Findings indicate that while effective against larvae, it shows no significant cytotoxicity towards human cells at high concentrations.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A study published in Cancer Research demonstrated that N-cinnamamide derivatives significantly inhibited tumor growth in xenograft models by targeting the c-Myc pathway .
  • Insecticidal Efficacy :
    Research conducted on the larvicidal effects against Aedes aegypti indicated that compounds with similar structural motifs to N-cinnamamide showed promise as environmentally friendly insecticides .

Q & A

Q. What synthetic routes are effective for preparing N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves a multi-step approach:
  • Step 1 : Prepare the phthalazinone core (3-methyl-4-oxo-3,4-dihydrophthalazine) via cyclization of substituted anthranilic acid derivatives under reflux with acetic anhydride .
  • Step 2 : Introduce the methylene bridge via nucleophilic substitution using chloromethyl cinnamamide. Reaction conditions (e.g., anhydrous DMF, 60–80°C, 12–24 hours) are critical to avoid hydrolysis of the amide bond .
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (ethanol/water) .
  • Optimization : Monitor reaction progress using TLC and adjust stoichiometric ratios (1:1.2 phthalazinone to chloromethyl reagent) to maximize yield (~65–75%) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for phthalazinone and cinnamamide), methylene bridge (δ 4.5–5.0 ppm), and carbonyl groups (δ 165–175 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
  • FT-IR : Validate carbonyl stretches (1670–1700 cm⁻¹ for amide and phthalazinone C=O) .
  • X-ray crystallography : Resolve 3D structure using SHELX programs for refinement (e.g., SHELXL for hydrogen bonding networks) .

Advanced Research Questions

Q. How can researchers investigate the antitumor mechanisms of this compound using in vitro models?

  • Methodological Answer :
  • Cell viability assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations and dose-response curves .
  • Enzyme inhibition : Test inhibition of topoisomerase II via DNA relaxation assays (agarose gel electrophoresis) or fluorescence-based kinase assays .
  • Apoptosis markers : Quantify caspase-3/7 activation (fluorometric substrates) and Annexin V/PI staining via flow cytometry .
  • Comparative studies : Benchmark against known phthalazinone derivatives (e.g., EZ-482) to identify structure-activity relationships (SAR) .

Q. What computational strategies predict the binding interactions of this compound with therapeutic targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins like interleukin-15 or topoisomerases. Focus on the phthalazinone core’s hydrogen bonding with active-site residues .
  • MD simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability and ligand-protein conformational changes .
  • QSAR models : Develop regression models using descriptors (e.g., logP, polar surface area) from analogues to predict bioavailability .

Q. How can contradictions in reported biological activities of phthalazinone derivatives guide experimental design for this compound?

  • Methodological Answer :
  • SAR analysis : Systematically vary substituents (e.g., cinnamamide vs. furan-acrylamide) to isolate pharmacophore contributions .
  • Standardized protocols : Replicate assays (e.g., MIC for antimicrobial activity) under identical conditions (pH, inoculum size) to minimize variability .
  • Orthogonal validation : Confirm enzyme inhibition results with SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .

Q. What role does the cinnamamide moiety play in the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Chemical reactivity : The α,β-unsaturated carbonyl acts as a Michael acceptor, enabling thiol addition (e.g., glutathione trapping assays to assess electrophilicity) .
  • Biological interactions : The cinnamamide’s planar structure may intercalate DNA or bind hydrophobic enzyme pockets. Test via DNA melting assays or competitive binding studies with known intercalators (e.g., ethidium bromide) .
  • Metabolic stability : Evaluate susceptibility to esterase/hydrolysis using liver microsome assays (LC-MS monitoring) .

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